N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide
Description
N1-(2-(4-Fluorophenyl)-2-Morpholinoethyl)-N2-(Pyridin-4-yl)Oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure includes:
- N1-substituent: A branched ethyl group bearing a 4-fluorophenyl ring and a morpholino (tetrahydro-1,4-oxazine) moiety. The morpholino group enhances solubility and may influence pharmacokinetics due to its polar nature.
Below, we compare it to analogous compounds based on substituent effects, synthesis, and biological data.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c20-15-3-1-14(2-4-15)17(24-9-11-27-12-10-24)13-22-18(25)19(26)23-16-5-7-21-8-6-16/h1-8,17H,9-13H2,(H,22,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNNANYISGVVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Oxalamide Formation: The final step involves the coupling of the fluorophenyl-morpholinoethyl intermediate with pyridin-4-yl oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide to amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Antiviral Oxalamides ()
Compounds such as N1-((1-Acetylpiperidin-2-yl)(5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)Methyl)-N2-(4-Chlorophenyl)Oxalamide (13) and N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Pyrrolidin-2-yl)Methyl)Oxalamide (15) feature:
- Heterocyclic substituents (thiazole, pyrrolidine) that enhance binding to viral targets (e.g., HIV entry inhibitors).
- Lower yields (36–53%) compared to simpler oxalamides, likely due to stereochemical complexity .
The 4-fluorophenyl group may enhance metabolic stability compared to 4-chlorophenyl analogs.
Flavoring Oxalamides ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336) is a high-potency umami agonist with:
- Pyridin-2-yl and dimethoxybenzyl groups critical for receptor interaction.
- High safety margins (NOEL = 100 mg/kg/day in rats) due to rapid metabolism without amide hydrolysis .
Comparison: The target’s pyridin-4-yl group may alter receptor binding compared to S336’s pyridin-2-yl, while the morpholinoethyl substituent could slow metabolism relative to benzyl groups.
Antimicrobial Oxalamides ()
Derivatives like GMC-4 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)Oxalamide) incorporate fluorophenyl groups but lack nitrogenous heterocycles. These compounds exhibit moderate antimicrobial activity, attributed to the electron-withdrawing fluorine .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | S336 (Flavoring Agent) | Compound 15 (Antiviral) |
|---|---|---|---|
| Aromatic Substituents | 4-Fluorophenyl, Pyridin-4-yl | 2,4-Dimethoxybenzyl, Pyridin-2-yl | 4-Chlorophenyl, Thiazolyl |
| Polar Groups | Morpholino | Methoxy, Pyridinyl | Hydroxyethyl, Pyrrolidinyl |
| Solubility | Moderate (morpholino enhances) | Low (lipophilic benzyl) | Low (bulky heterocycles) |
| Metabolic Stability | High (resists amide hydrolysis) | Moderate (ester hydrolysis) | Variable (stereoisomer-dependent) |
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